(2R)-2-amino-3-hydroxybutanoic acid

Description

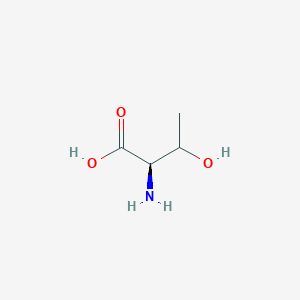

Structure

2D Structure

3D Structure

Properties

CAS No. |

7013-02-7 |

|---|---|

Molecular Formula |

C4H9NO3 |

Molecular Weight |

119.12 g/mol |

IUPAC Name |

(2R)-2-amino-3-hydroxybutanoic acid |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2?,3-/m1/s1 |

InChI Key |

AYFVYJQAPQTCCC-ZJRLKYRESA-N |

Isomeric SMILES |

CC([C@H](C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)O)N)O |

Origin of Product |

United States |

Stereochemical Aspects and Isomeric Relationships

Chirality and Stereoisomeric Forms of 2-Amino-3-hydroxybutanoic Acid

The presence of two stereogenic centers in 2-amino-3-hydroxybutanoic acid gives rise to four distinct stereoisomers. libretexts.orgwikipedia.orgacs.org These isomers can be grouped into two pairs of enantiomers. libretexts.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. vaia.com The stereoisomers that are not mirror images of each other are known as diastereomers. libretexts.orgalmerja.com

The four stereoisomers of 2-amino-3-hydroxybutanoic acid are:

(2R)-2-amino-3-hydroxybutanoic acid (D-Threonine)

(2S)-2-amino-3-hydroxybutanoic acid (L-Threonine)

(2R,3R)-2-amino-3-hydroxybutanoic acid (D-Allothreonine)

(2S,3S)-2-amino-3-hydroxybutanoic acid (L-Allothreonine)

| Stereoisomer | Configuration | Common Name |

|---|---|---|

| This compound | 2R, 3S | D-Threonine |

| (2S)-2-amino-3-hydroxybutanoic acid | 2S, 3R | L-Threonine |

| (2R,3R)-2-amino-3-hydroxybutanoic acid | 2R, 3R | D-Allothreonine |

| (2S,3S)-2-amino-3-hydroxybutanoic acid | 2S, 3S | L-Allothreonine |

Enantiomeric Distinction: this compound (D-Threonine) and its L-Enantiomer (L-Threonine)

This compound, also known as D-Threonine, and (2S)-2-amino-3-hydroxybutanoic acid, or L-Threonine, are enantiomers. chemicalbook.comnih.gov This means they are non-superimposable mirror images of each other. vaia.com While they share the same chemical formula and connectivity of atoms, they differ in the three-dimensional arrangement of their atoms in space.

L-Threonine is one of the 20 common proteinogenic amino acids and is essential for humans, meaning it must be obtained through diet. acs.orgchemicalbook.com D-Threonine, on the other hand, is considered an unnatural amino acid and is not incorporated into proteins during biosynthesis. chemicalbook.comchemicalbook.com However, D-Threonine is utilized as a chiral building block in the synthesis of certain pharmaceutical drugs. chemicalbook.comchemicalbook.com Research has shown that both L-Threonine and D-Threonine can self-assemble into distinct triangular and chain-like structures, with the orientation of these structures differing between the two enantiomers. chemicalbook.comanl.gov This self-assembly behavior is influenced by the chirality of the molecules. chemicalbook.comanl.gov

Diastereomeric Relations: this compound and (2R,3R)-2-amino-3-hydroxybutanoic acid (D-Allothreonine)

This compound (D-Threonine) and (2R,3R)-2-amino-3-hydroxybutanoic acid (D-Allothreonine) are diastereomers. wikipedia.orgwikipedia.org Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgalmerja.com They have different configurations at one or more, but not all, of the chiral centers. libretexts.org In this case, both D-Threonine and D-Allothreonine have the same 'R' configuration at the second carbon atom (C2), but they differ in their configuration at the third carbon atom (C3).

D-Allothreonine is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded by the genetic code. ontosight.ai It is a stereoisomer of threonine and has been studied for its potential as an inhibitor of certain enzymes and as a component in synthetic peptides. ontosight.ai The diastereomer of the naturally occurring L-Threonine is L-Allothreonine, which is rare in nature. acs.orgwikipedia.org

| Compound Name | Systematic Name | CAS Number | Molecular Formula | Molar Mass |

|---|---|---|---|---|

| D-Threonine | (2R,3S)-2-amino-3-hydroxybutanoic acid | 632-20-2 | C4H9NO3 | 119.12 g/mol |

| L-Threonine | (2S,3R)-2-amino-3-hydroxybutanoic acid | 72-19-5 | C4H9NO3 | 119.12 g/mol |

| D-Allothreonine | (2R,3R)-2-amino-3-hydroxybutanoic acid | 24830-94-2 | C4H9NO3 | 119.12 g/mol |

| L-Allothreonine | (2S,3S)-2-amino-3-hydroxybutanoic acid | 28954-12-3 | C4H9NO3 | 119.12 g/mol |

Biosynthetic Pathways and Microbial Production

Microbial and Plant Biosynthesis of Threonine Isomers

Threonine, an essential amino acid for humans and many animals, is synthesized in microorganisms and plants through the aspartate metabolic pathway. wikipedia.orgcsjmu.ac.in This pathway begins with the amino acid aspartate and involves a series of enzymatic reactions to produce threonine and other amino acids like lysine (B10760008), methionine, and isoleucine. csjmu.ac.inbiocyclopedia.com

The biosynthesis of threonine from aspartate involves several key intermediate molecules. creative-proteomics.com The process is initiated with the phosphorylation of aspartate to form β-aspartyl phosphate (B84403). This is followed by the reduction of β-aspartyl phosphate to aspartate-β-semialdehyde. From this point, the pathway branches. For threonine synthesis, aspartate-β-semialdehyde is further reduced to homoserine. csjmu.ac.in Homoserine then undergoes phosphorylation to become O-phospho-homoserine, the direct precursor to threonine. researchgate.net

Table 1: Key Intermediates in the Aspartate Pathway for Threonine Biosynthesis

| Intermediate | Precursor | Product |

| β-Aspartyl phosphate | Aspartate | Aspartate-β-semialdehyde |

| Aspartate-β-semialdehyde | β-Aspartyl phosphate | Homoserine |

| Homoserine | Aspartate-β-semialdehyde | O-phospho-homoserine |

| O-phospho-homoserine | Homoserine | Threonine |

Aspartate-semialdehyde dehydrogenase then catalyzes the reduction of β-aspartyl phosphate to aspartate-β-semialdehyde. researchgate.net Following this, homoserine dehydrogenase reduces aspartate-β-semialdehyde to homoserine. creative-proteomics.comresearchgate.net

The subsequent phosphorylation of homoserine is carried out by homoserine kinase , producing O-phospho-homoserine. creative-proteomics.comresearchgate.netresearchgate.net The final step in threonine biosynthesis is catalyzed by threonine synthase , which converts O-phospho-homoserine into threonine. creative-proteomics.comresearchgate.net The efficiency of threonine production can be significantly influenced by the activity of these enzymes. nih.gov

Table 2: Enzymes of the Threonine Biosynthetic Pathway

| Enzyme | Reaction Catalyzed |

| Aspartokinase | Aspartate → β-Aspartyl phosphate |

| Aspartate-semialdehyde dehydrogenase | β-Aspartyl phosphate → Aspartate-β-semialdehyde |

| Homoserine dehydrogenase | Aspartate-β-semialdehyde → Homoserine |

| Homoserine kinase | Homoserine → O-phospho-homoserine |

| Threonine synthase | O-phospho-homoserine → Threonine |

Diversity and Mechanisms of D-Amino Acid Production by Microorganisms

While L-amino acids are the primary building blocks of proteins, D-amino acids are also produced by various microorganisms and play significant roles in bacterial physiology. wikipedia.orgfrontiersin.org Bacteria are known to synthesize a variety of D-amino acids, with D-alanine and D-glutamate being common components of their peptidoglycan cell walls. wikipedia.orgfrontiersin.org The production of D-amino acids can occur through the action of racemases or by the stereospecific amination of α-keto acids. researchgate.net

Lactic acid bacteria are known to produce a variety of D-amino acids during fermentation processes. nih.gov These D-amino acids can contribute to the flavor profiles of fermented foods. nih.gov The production of different D-amino acids by these bacteria highlights their diverse metabolic capabilities. nih.gov

The synthesis of D-amino acids in bacteria is primarily facilitated by enzymes called amino acid racemases. researchgate.netnih.gov These enzymes catalyze the interconversion between the L- and D-enantiomers of an amino acid. nih.gov Racemases can be dependent on pyridoxal-5-phosphate (PLP) as a cofactor, or they can be PLP-independent. nih.govfrontiersin.org The presence and activity of these racemases are key to the ability of bacteria to produce a diverse array of D-amino acids. nih.gov Some bacteria possess multiple racemases with different substrate specificities, allowing them to generate various D-amino acids for different physiological purposes, such as cell wall synthesis and biofilm regulation. frontiersin.orgfrontiersin.org

Metabolic Transformations and Enzymatic Activities

Catabolism of D-Threonine in Biological Systems

The breakdown of threonine is a significant metabolic process in many organisms, contributing to energy production and the synthesis of other essential molecules. creative-proteomics.comnih.gov Threonine can be metabolized through several pathways, with the specific route often depending on the organism and its metabolic needs. nih.govwikipedia.org

In many organisms, threonine is catabolized to pyruvate. nih.govlibretexts.orgnih.gov One major pathway involves the conversion of threonine to acetyl-CoA and glycine (B1666218). creative-proteomics.comlibretexts.orgnih.gov The resulting glycine can then be further metabolized to serine, which is subsequently converted to pyruvate. nih.govnih.gov This pathway highlights the role of threonine as both a glucogenic and ketogenic amino acid, as it can be broken down into precursors for both glucose and ketone body synthesis. youtube.com

Another catabolic route for threonine involves its conversion to α-ketobutyrate. wikipedia.orgwikipedia.org This intermediate can then be further metabolized to propionyl-CoA, which eventually enters the tricarboxylic acid (TCA) cycle. nih.gov

The catabolism of threonine is crucial for providing intermediates for various metabolic processes, including the de novo synthesis of purines, where glycine derived from threonine is a key contributor. pnas.org

Two key enzymes involved in threonine catabolism are threonine dehydrogenase and threonine dehydratase.

Threonine Dehydrogenase (TDH) is a primary enzyme in threonine degradation. creative-proteomics.comnih.gov It catalyzes the oxidation of threonine to 2-amino-3-ketobutyrate, which is an unstable intermediate. creative-proteomics.comnih.gov This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA. creative-proteomics.com TDH activity can be influenced by dietary protein levels, with higher protein intake generally leading to increased enzyme activity. nih.gov The enzyme L-threonine 3-dehydrogenase uses NAD+ as a cofactor and is activated by Mn2+. nih.govwikipedia.org

Threonine Dehydratase , also known as threonine ammonia-lyase, catalyzes the conversion of L-threonine to α-ketobutyrate and ammonia. wikipedia.orgebi.ac.uk This enzyme is particularly important in the biosynthesis of isoleucine. wikipedia.orgebi.ac.uk The mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor and proceeds through a series of Schiff base intermediates, ultimately resulting in the deamination and dehydration of threonine. wikipedia.org There are different classes of threonine dehydratase, some involved in biosynthesis and others in catabolism. ebi.ac.uk

D-Threonine Aldolase (B8822740) (D-TA) Catalysis

D-threonine aldolase (D-TA) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a role in the degradation of D-threonine. nih.govnih.gov It catalyzes the reversible cleavage of D-threonine into glycine and acetaldehyde (B116499). nih.govnih.gov

The catalytic mechanism of D-TA relies on the presence of the cofactor pyridoxal phosphate (PLP). nih.govnih.gov PLP is a derivative of vitamin B6 and is crucial for a wide range of enzymatic reactions involving amino acids. biorxiv.org In the active site of the enzyme, the aldehyde group of PLP forms a Schiff base (an internal aldimine) with a lysine (B10760008) residue. nih.gov When the substrate, D-threonine, enters the active site, its amino group displaces the lysine's amino group, forming a new Schiff base with PLP (an external aldimine). nih.gov This process is central to the enzyme's catalytic activity, facilitating the cleavage of the carbon-carbon bond between the α- and β-carbons of D-threonine, which releases glycine and acetaldehyde. nih.govnih.gov

A distinctive feature of D-threonine aldolase is its requirement for divalent metal cations for catalytic activity. wikipedia.orgnih.gov Ions such as cobalt (Co2+), nickel (Ni2+), manganese (Mn2+), and magnesium (Mg2+) can activate the enzyme. wikipedia.orgrhea-db.org Structural studies of D-threonine aldolase from Alcaligenes xylosoxidans have revealed a metal binding site near the PLP cofactor in the enzyme's active site. nih.govnih.govresearchgate.net The metal ion is thought to play a crucial role by binding to the β-hydroxy group of the substrate, which activates this group and facilitates its deprotonation, a key step in the cleavage reaction. nih.govnih.govresearchgate.net The presence of these metal ions is also essential for the thermal stability of the enzyme. rhea-db.org Manganese ions (Mn2+), in particular, have been shown to have a significant activating effect. nih.govnih.govnih.gov

D-threonine aldolases exhibit high selectivity for the D-configuration at the α-carbon of the amino acid substrate. nih.gov However, they often show lower specificity for the configuration at the β-carbon. nih.govnih.gov This means that while they are specific for D-amino acids, they can act on both D-threonine and D-allothreonine. rhea-db.orgontosight.aiuniprot.org The enzyme from Arthrobacter sp. can also cleave other D-β-hydroxy-α-amino acids but is inactive towards D-serine. uniprot.org

The reaction catalyzed by D-threonine aldolase is reversible. nih.govrsc.org This reversibility allows the enzyme to be used in the synthesis of β-hydroxy-α-amino acids through the condensation of glycine with an aldehyde. nih.govrsc.org This synthetic capability has garnered interest for its potential in biocatalysis to produce valuable chiral compounds. nih.govontosight.ai

Table 1: Substrate Specificity of D-Threonine Aldolase from Arthrobacter sp.

| Substrate | Activity |

|---|---|

| D-Threonine | Active |

| D-Allothreonine | Active |

| D-β-phenylserine | Active |

| D-β-hydroxy-α-aminovaleric acid | Active |

| D-β-3,4-dihydroxyphenylserine | Active |

| D-β-3,4-methylenedioxyphenylserine | Active |

| D-Serine | Inactive |

| β-hydroxyaspartate | Inactive |

| O-phospho-DL-threonine | Inactive |

Source: uniprot.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2R)-2-amino-3-hydroxybutanoic acid |

| 2-amino-3-ketobutyrate |

| Acetaldehyde |

| Acetyl-CoA |

| α-ketobutyrate |

| D-allothreonine |

| D-serine |

| D-threonine |

| Glycine |

| L-threonine |

| Propionyl-CoA |

| Pyruvate |

Enzymatic Interconversion of D- and L-Threonine in Microorganisms

The metabolic pathways within microorganisms demonstrate sophisticated enzymatic mechanisms for the interconversion of D- and L-threonine. This process is not typically accomplished by a single racemase enzyme that directly converts one stereoisomer to the other. Instead, the interconversion is primarily facilitated by the action of stereospecific threonine aldolases, which catalyze a reversible retro-aldol reaction.

Threonine aldolases (TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that are widespread in nature and play a crucial role in threonine metabolism. nih.gov They catalyze the cleavage of threonine into glycine and acetaldehyde. nih.gov The reversibility of this reaction allows for the synthesis of threonine from these two smaller molecules, providing a key pathway for the interconversion between the D- and L-enantiomers.

The enzymatic interconversion relies on two distinct types of threonine aldolases:

L-Threonine Aldolase (L-TA) : Specifically acts on L-threonine.

D-Threonine Aldolase (D-TA) : Specifically acts on D-threonine. wikipedia.orgmicrobialtec.com

The interconversion pathway can be understood as a two-step process involving a common, achiral intermediate. For instance, L-threonine can be converted to glycine and acetaldehyde by L-TA. This glycine can then be utilized by D-TA, in the presence of acetaldehyde, to synthesize D-threonine and its diastereomer, D-allothreonine. wikipedia.orgrsc.org This indirect route effectively allows the cell to transform the L-isomer into the D-isomer, and vice versa.

D-threonine aldolase has been identified and characterized in various microbial species. For example, a D-threonine aldolase gene from Delftia sp. RIT313 was successfully cloned and expressed in Escherichia coli. rsc.org Similarly, the enzyme has been isolated from Arthrobacter sp. DK-38. wikipedia.org Research has shown that in addition to the PLP cofactor, D-TAs often require divalent metal cations such as Co²⁺, Ni²⁺, Mn²⁺, or Mg²⁺ for their catalytic activity and stability. wikipedia.orgrsc.org The formation of threonine aldolase is often induced when microorganisms are grown in media containing threonine as a primary carbon source. tandfonline.com

The table below summarizes the key enzymes involved in the microbial interconversion of D- and L-threonine.

| Enzyme | EC Number | Example Microbial Source | Reaction Catalyzed | Required Cofactors |

| D-Threonine Aldolase | 4.1.2.42 | Arthrobacter sp. DK-38, Delftia sp. RIT313 | D-Threonine / D-allothreonine ⇌ Glycine + Acetaldehyde | Pyridoxal-5'-phosphate (PLP), Divalent Metal Ions (e.g., Co²⁺, Mg²⁺) |

| L-Threonine Aldolase | 4.1.2.5 | Various bacteria and yeasts | L-Threonine / L-allothreonine ⇌ Glycine + Acetaldehyde | Pyridoxal-5'-phosphate (PLP) |

Biological Functions and Regulatory Roles in Cellular Systems

Bacterial Cell Wall Homeostasis and Peptidoglycan Remodeling

The bacterial cell wall is a dynamic structure, essential for maintaining cell integrity and shape. nih.gov Its primary component, peptidoglycan (PG), undergoes constant synthesis, remodeling, and editing, processes that are critical for bacterial growth and survival. nih.govnih.gov The introduction of NCDAAs like (2R)-2-amino-3-hydroxybutanoic acid into this environment can significantly alter cell wall homeostasis. nih.gov

A key mechanism by which this compound and other D-amino acids affect bacteria is through their incorporation into the peptidoglycan structure. nih.govresearchgate.net In many bacteria, the peptide side chains of peptidoglycan precursors typically terminate in a D-alanine-D-alanine dipeptide, which is essential for cross-linking. nih.gov However, D-amino acids such as D-threonine can replace the D-alanine residues at the 4th and/or 5th position of the peptide moiety in the nucleotide-activated precursors. nih.gov

This incorporation is not mediated by the cytoplasmic synthesis pathway but occurs in the periplasm through the activity of D,D-transpeptidases (also known as penicillin-binding proteins, PBPs) and, in bacteria that possess them, L,D-transpeptidases. nih.govacs.orgresearchgate.net These enzymes can swap the terminal D-alanine of the peptide stem for an available D-amino acid from the environment. researchgate.net Studies using fluorescent D-amino acid (FDAA) probes have demonstrated that this incorporation happens via these extracytoplasmic pathways in both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.govacs.org

The substitution of D-alanine with other D-amino acids like D-threonine alters the chemical composition and, consequently, the architecture of the cell wall. nih.gov The resulting modified muropeptides are less efficient substrates for the transpeptidation reaction, which is the crucial step for creating cross-links between adjacent glycan strands. nih.gov This leads to a peptidoglycan structure that is significantly less cross-linked. nih.gov The reduction in cross-linkage compromises the structural integrity of the cell wall, which is consistent with the morphological aberrations observed in bacterial cells exposed to growth-inhibiting concentrations of D-amino acids. nih.gov This phenomenon highlights the inherent plasticity of the enzymes involved in cell wall metabolism and the ability of bacteria to modify their PG in response to external chemical cues. nih.gov

Interactions within Host-Microbe Interfaces

The ability of bacteria to produce and respond to D-amino acids has significant implications for host-microbe interactions. The bacterial cell wall is a primary point of contact between a bacterium and its host, and modifications to this structure can influence host recognition and immune response. nih.gov The release of D-amino acids can act as a signaling molecule within a bacterial population and potentially between bacteria and their host. oup.com While research on the specific role of this compound at the host-microbe interface is ongoing, the general principle of threonine's importance is recognized. For instance, L-threonine has been shown to modulate the gut microbiota, enhancing the ability of E. coli to protect the host from heavy metal toxicity. nih.gov The presence and incorporation of D-amino acids into the cell wall of pathogenic bacteria represents a fundamental interaction that can modulate the host environment and the course of an infection.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | Molecular Weight |

| This compound | D-Threonine, D-allo-Threonine | C₄H₉NO₃ | 119.12 g/mol |

| D-alanine | C₃H₇NO₂ | 89.09 g/mol | |

| D-leucine | C₆H₁₃NO₂ | 131.17 g/mol | |

| D-methionine | C₅H₁₁NO₂S | 149.21 g/mol | |

| D-tyrosine | C₉H₁₁NO₃ | 181.19 g/mol | |

| D-tryptophan | C₁₁H₁₂N₂O₂ | 204.23 g/mol | |

| D-serine | C₃H₇NO₃ | 105.09 g/mol | |

| L-threonine | C₄H₉NO₃ | 119.12 g/mol | |

| N-acetylglucosamine | GlcNAc | C₈H₁₅NO₆ | 221.21 g/mol |

| N-acetylmuramic acid | MurNAc | C₁₁H₁₉NO₈ | 293.27 g/mol |

Research Findings on Biofilm Inhibition by D-Amino Acids

| Bacterium | Effect of D-Amino Acids | Key Findings | References |

|---|---|---|---|

| Bacillus subtilis | Inhibits formation and triggers disassembly | Causes the release of amyloid fibers (TasA protein) from the biofilm matrix. | researchgate.netnih.gov |

| Staphylococcus aureus | Prevents biofilm formation | Blocks the maturation of small foci into large aggregates; inhibits accumulation of the protein component of the matrix. | nih.govnih.gov |

| Pseudomonas aeruginosa | Prevents biofilm formation | D-amino acids are effective in preventing biofilm development by this opportunistic pathogen. | nih.gov |

Influence on Commensal Microbiota Composition

The presence and metabolism of D-amino acids, including D-threonine, can impact the composition and function of the gut microbiota. While direct studies on the specific effects of D-threonine on the commensal microbiota are emerging, research on threonine (without specifying the enantiomer) has shown that it can influence the gut environment. For instance, in a study on mice exposed to cadmium, threonine supplementation was found to increase the abundance of the Escherichia-Shigella genus, which was associated with increased fecal cadmium excretion and a reduction in intestinal structural damage. nih.gov This suggests that threonine can modulate the gut microbiota to enhance detoxification processes. nih.gov

Enantioselective Recognition by Host Enzymes (e.g., D-amino acid oxidase)

D-amino acid oxidase (DAO) is a key host enzyme responsible for the degradation of D-amino acids. nih.gov This enzyme exhibits strict stereoselectivity, meaning it specifically recognizes and acts upon the D-enantiomers of amino acids while generally being inactive towards the L-enantiomers under normal physiological conditions. nih.govfrontiersin.orgfrontiersin.org D-threonine is a substrate for DAO, which catalyzes its oxidative deamination to produce the corresponding α-keto acid, ammonia, and hydrogen peroxide. frontiersin.orgfrontiersin.org

The enantioselectivity of DAO is a critical aspect of its function. However, research has shown that this selectivity can be modulated by environmental factors such as pH. nih.gov For example, at a pH of 9.4, DAO has been shown to exhibit some catalytic activity towards L-threonine, although its preference remains strongly for the D-enantiomer. nih.gov This modulation of enantioselectivity highlights the dynamic nature of enzyme function and its dependence on the cellular environment. The interaction between D-threonine and DAO is a key mechanism for regulating the levels of this D-amino acid in the host, with implications for various physiological processes where D-amino acids are involved. nih.gov

Role in Bacterial Spore Germination

In the realm of microbiology, amino acids are well-known triggers for the germination of bacterial spores, a process by which dormant spores transform into active, vegetative cells. While L-amino acids are the most common germinants, the role of D-amino acids is more complex, often being inhibitory. For instance, in Bacillus subtilis, L-alanine is a primary germinant that acts through the GerA receptor, while D-alanine is known to inhibit this process. nih.gov

While there is extensive research on the role of L-threonine as a germinant for some bacterial species like Bacillus cereus through the GerR receptor, the specific role of D-threonine in spore germination is less well-defined in the available literature. nih.gov However, the presence of serine/threonine protein kinases in bacteria like Bacillus subtilis suggests a role for threonine phosphorylation in the regulation of spore dormancy and germination. frontiersin.org These kinases are involved in the more stable, yet still dynamic, phosphorylation of serine or threonine residues, which is thought to be important for spore maintenance and revival. frontiersin.org Further research is needed to elucidate the precise role, if any, of D-threonine in modulating these signaling pathways during bacterial spore germination.

Neurophysiological Investigations in Model Organisms

The neurophysiological effects of D-amino acids are an area of active investigation, largely due to their interaction with neurotransmitter systems.

Transport into Neural Tissues (e.g., rat hippocampal slices)

The transport of molecules into neural tissues is a critical step for their potential action within the central nervous system. Studies using rat hippocampal slices have been instrumental in understanding the effects of various compounds on neuronal activity. nih.govnih.gov While specific studies detailing the transport of D-threonine into rat hippocampal slices are not prevalent in the provided search results, the general mechanisms of amino acid transport in the brain are well-established. Amino acid transporters, such as the Alanine-Serine-Cysteine-Threonine (ASCT) transporters, are present in the brain and are responsible for the uptake and release of small neutral amino acids. tandfonline.com It is plausible that D-threonine utilizes such transport systems to enter neural tissues, although further research is required to confirm the specific transporters involved and the kinetics of this process.

Chemical Synthesis and Derivatization Strategies

Asymmetric Synthetic Approaches for (2R)-2-amino-3-hydroxybutanoic acid

Asymmetric synthesis is paramount in obtaining the desired stereoisomer of threonine.

Chiral Pool Synthesis from Carbohydrate Sources

Chiral pool synthesis is a powerful strategy that utilizes readily available, naturally occurring chiral molecules as starting materials. numberanalytics.com Carbohydrates, with their inherent chirality, are ideal candidates for this approach. numberanalytics.comresearchgate.net D-glucose, for instance, has been successfully used as a starting material for the synthesis of complex molecules. researchgate.net The de novo synthesis of an L-lemonose thioglycoside, for example, has been achieved starting from D-threonine, highlighting the utility of amino acids as chiral pool reagents. nih.gov This approach leverages the existing stereocenters in the starting material to control the stereochemistry of the final product. mdpi.com

Enzyme-Mediated Biocatalytic Syntheses

Biocatalysis offers a highly selective and efficient alternative to traditional chemical synthesis. Enzymes, such as threonine aldolases and deaminases, are employed to produce stereochemically pure D-threonine.

D-threonine aldolases (DTAs) catalyze the reversible aldol (B89426) reaction between glycine (B1666218) and an aldehyde to produce D-form β-hydroxy-α-amino acids. researchgate.net These enzymes exhibit high stereoselectivity, making them valuable tools for the synthesis of chiral amino acids. researchgate.net For instance, a DTA from Delftia sp. RIT313 has shown significant activity for the synthesis of D-threonine. researchgate.net The use of whole-cell catalysts, which eliminates the need for enzyme purification, further enhances the practicality of this method. nih.gov

Threonine deaminase (TD) provides another biocatalytic route. This enzyme specifically deaminates L-threonine, allowing for the kinetic resolution of a racemic mixture of DL-threonine. elsevierpure.comscite.ai This process yields highly pure D-threonine, as the L-enantiomer is converted into 2-oxobutyrate. elsevierpure.comscite.ai

| Enzyme | Reaction Type | Substrate(s) | Product | Key Advantages |

| D-Threonine Aldolase (B8822740) (DTA) | Aldol condensation | Glycine, Acetaldehyde (B116499) | D-threonine, D-allo-threonine | High stereoselectivity, potential for whole-cell catalysis. researchgate.netnih.gov |

| Threonine Deaminase (TD) | Kinetic resolution | DL-threonine | D-threonine | High enantiomeric excess (>99%). elsevierpure.comscite.ai |

Total Synthesis Methodologies

While challenging due to the presence of two chiral centers, total synthesis of D-threonine has been explored. chemicalbook.com One approach involves the chemical synthesis of DL-threonine from crotonic acid, followed by resolution of the stereoisomers. google.com Another method starts with L-threonine, which undergoes racemization and enzymatic conversion to yield D-allothreonine. This is then converted to D-threonine through a series of chemical transformations involving esterification, protection, and stereochemical inversion. google.com

Stereospecific Preparation of Related β-Hydroxy-α-Amino Acids

The development of stereospecific methods for the synthesis of β-hydroxy-α-amino acids is a significant area of research, with applications in the preparation of a wide range of biologically active compounds. acs.org One notable method is the palladium-catalyzed aza-Claisen rearrangement, which has been used to synthesize (2S,3S)-β-hydroxy-α-amino acids with high diastereoselectivity. rsc.org Dynamic kinetic resolution is another powerful technique for the stereoselective synthesis of anti-β-hydroxy-α-amino acids. nih.gov Furthermore, reengineered alanine (B10760859) racemases have been utilized for the synthesis of various β-hydroxy-α-amino acids. ethz.ch

Development of Non-Natural D-Threonine Derivatives and Analogues

The derivatization of D-threonine and the synthesis of its non-natural analogues can lead to compounds with novel biological activities. rsc.org

Synthesis of Trifluoromethyl-Containing Analogues

The introduction of a trifluoromethyl group into organic molecules can significantly alter their physical and biological properties. nih.gov Trifluoromethyl-containing analogues of various compounds, including neonicotinoids, have been synthesized through methods like hydroamination or mono-defluorinative amination of α-(trifluoromethyl)styrenes. mdpi.com The synthesis of trifluoromethyl ketones as analogues of amino acids like L-arginine has also been reported, demonstrating the potential for creating novel enzyme inhibitors. nih.gov

Derivatization for Altered Functionalities and Biocatalytic Applications

The strategic derivatization of this compound is a key methodology for modifying its inherent properties to create compounds with altered functionalities and for use in biocatalytic processes. These modifications can protect reactive groups, alter stereochemistry, or introduce new functional moieties to generate valuable intermediates for the synthesis of pharmaceuticals and other bioactive molecules.

A primary strategy involves the protection of the amino and hydroxyl groups to facilitate specific reactions at other parts of the molecule. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group, while the hydroxyl group can be protected as a silyl (B83357) ether, such as a TBDMS (tert-butyldimethylsilyl) ether. These protected derivatives are crucial intermediates in multi-step synthetic pathways.

Derivatization is also fundamental to enzymatic resolution processes. Racemic mixtures of 2-amino-3-hydroxybutanoic acid can be converted into their ester derivatives, which then serve as substrates for stereoselective enzymatic hydrolysis. Lipases, for example, can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the desired (2R) isomer.

Furthermore, derivatives of this compound serve as critical building blocks in the synthesis of complex molecules. For example, specific derivatives are key components in the synthesis of renin inhibitors and bestatin. researchgate.net One notable application is in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics, where a derivative of this compound acts as a key intermediate. google.com The synthesis of these antibiotic frameworks often involves the strategic manipulation of the stereocenters and functional groups of the starting amino acid.

The table below summarizes various derivatization strategies and their applications.

| Derivative Type | Modification | Reagents/Method | Resulting Functionality | Application |

| N-Protected Amino Acid | Protection of the amino group | Fmoc-Cl, Anhydrous DMF | Fmoc-protected amino acid | Solid-Phase Peptide Synthesis (SPPS) |

| Ester Derivative | Esterification of the carboxylic acid | Methylation | Methyl ester | Substrate for enzymatic resolution |

| Benzoyl-protected amino ester | Protection of the amino group and esterification | Benzoyl chloride, Esterification | N-benzoyl ester | Intermediate for antibiotic synthesis google.com |

| Aziridine Intermediate | Intramolecular cyclization of α-hydroxy-β-amino esters | - | cis- and trans-aziridines | Synthesis of diastereoisomers researchgate.net |

| Norstatine Derivative | Multi-step synthesis | Protected α-amino aldehyde, alcohol, α-silyloxymalononitrile | Protected α-hydroxy-β-amino acid derivative | Synthesis of protease inhibitors researchgate.net |

Recent advancements have also focused on chemoenzymatic cascade reactions to produce derivatives with high stereoselectivity. nih.gov These methods combine the selectivity of biocatalysts with chemical reactions to create complex chiral molecules. For instance, aldolases and transaminases have been used in one-pot syntheses to create novel amino acid derivatives. acs.org The stereochemistry of the derivatives is crucial for their biological activity, as demonstrated by the reduced efficacy of stereoisomers in enkephalinase inhibition. Engineered enzymes are also being developed to catalyze specific transformations on derivatives of this compound, offering pathways to novel compounds with tailored functionalities.

Structural Biology and Enzymatic Recognition

Crystal Structures of D-Threonine Aldolases

D-threonine aldolases (DTAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible cleavage of D-threonine into glycine (B1666218) and acetaldehyde (B116499). nih.govresearchgate.net Understanding the three-dimensional structure of these enzymes is crucial for elucidating their catalytic mechanism and substrate specificity.

The crystal structure of D-threonine aldolase (B8822740) from the bacterium Alcaligenes xylosoxidans (AxDTA) has been determined at a high resolution of 1.5 Å, providing detailed insights into its active site. nih.govnih.gov The active site is where the substrate, (2R)-2-amino-3-hydroxybutanoic acid, binds and undergoes the chemical reaction.

The active site of AxDTA is characterized by the presence of the cofactor pyridoxal-5'-phosphate (PLP), which is covalently bound to a lysine (B10760008) residue (Lys59) via a Schiff base linkage. nih.gov This PLP cofactor is essential for the catalytic activity of the enzyme. nih.gov The active site also contains several key amino acid residues that are crucial for substrate binding and catalysis. Modeling studies of AxDTA with its substrate have identified His193 as a key residue, likely acting as a base to deprotonate the β-hydroxy group of the substrate. nih.govresearchgate.net

| Key Components of the D-Threonine Aldolase Active Site | Function |

| Pyridoxal-5'-phosphate (PLP) | Essential cofactor, forms a Schiff base with the substrate. |

| Lysine residue (e.g., Lys59 in AxDTA) | Covalently binds the PLP cofactor. nih.gov |

| Histidine residue (e.g., His193 in AxDTA) | Acts as a catalytic base, deprotonating the substrate's hydroxyl group. nih.govresearchgate.net |

| Metal ion (e.g., Manganese) | Coordinates with the substrate's hydroxyl group, activating it. nih.gov |

A distinctive feature of D-threonine aldolases is their dependence on divalent metal ions for catalytic activity. nih.govacs.org The crystal structure of AxDTA revealed a metal binding site in close proximity to the PLP cofactor in the active site. nih.govnih.gov This metal ion, typically manganese (Mn²⁺), plays a critical role in the enzymatic reaction. nih.gov

The structural analysis indicates that the β-hydroxy group of the this compound substrate coordinates directly with the metal ion. nih.govresearchgate.net This interaction is proposed to activate the hydroxyl group, making it a better leaving group and facilitating its deprotonation by the nearby His193 residue. nih.gov This metal-assisted catalysis is a key mechanistic feature of D-threonine aldolases. The coordination of the manganese ion in the active site of AxDTA involves specific amino acid residues and water molecules, creating a precise environment for catalysis. nih.gov

Comparison of D- and L-Threonine Aldolase Structures and Enantiocomplementarity

D-threonine aldolases and L-threonine aldolases (LTAs) exhibit a remarkable property known as enantiocomplementarity, meaning they selectively act on opposite enantiomers of threonine. nih.gov While DTAs specifically catalyze the reaction with D-threonine, LTAs are specific for L-threonine.

Structurally, DTAs and LTAs belong to different fold families of PLP-dependent enzymes, indicating they have distinct evolutionary origins. nih.gov The crystal structure of AxDTA is completely different from the known structures of LTAs. nih.govresearchgate.net The basis for their opposite stereoselectivity can be understood by comparing their active site geometries. The enantiocomplementarity is explained by an approximate mirror symmetry of the crucial active site residues relative to the PLP cofactor. nih.govresearchgate.net This means that the arrangement of the catalytic residues and the substrate binding pocket in DTA is a near mirror image of that in LTA, leading to their specific recognition of either D- or L-threonine.

| Feature | D-Threonine Aldolase (DTA) | L-Threonine Aldolase (LTA) |

| Substrate Specificity | This compound (D-Threonine) | (2S,3R)-2-amino-3-hydroxybutanoic acid (L-Threonine) |

| Enzyme Fold Type | Alanine (B10760859) racemase family (Fold-type III) nih.gov | Aspartate aminotransferase family (Fold-type I) nih.gov |

| Structural Relationship | Different overall fold from LTA nih.gov | Different overall fold from DTA nih.gov |

| Basis of Enantioselectivity | Approximate mirror symmetry of active site residues relative to PLP cofactor compared to LTA nih.govresearchgate.net | Approximate mirror symmetry of active site residues relative to PLP cofactor compared to DTA nih.gov |

Computational Modeling and Molecular Dynamics Simulations of D-Threonine Interactions with Biological Macromolecules

Computational methods are powerful tools for studying the interactions between small molecules like this compound and biological macromolecules at an atomic level. These techniques complement experimental data from crystallography and provide dynamic insights into binding processes.

Molecular docking simulations have been employed to model the binding of D-threonine and its analogs, such as D-phenylserine, to the active site of D-threonine aldolase. nih.govnih.gov These simulations help in visualizing the putative binding modes of different substrates and provide a rationale for the observed substrate specificity and the role of the metal ion. nih.gov For instance, docking studies with AxDTA have supported the hypothesis that the β-hydroxy group of the substrate coordinates with the manganese ion. nih.govresearchgate.net

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a biological system, providing insights into the conformational changes and flexibility of both the enzyme and the substrate during the binding process. While specific, detailed MD simulation studies on the D-threonine-DTA complex are not extensively reported in the primary literature, the general principles of protein-ligand MD simulations are applicable. Such simulations can be used to:

Assess the stability of the substrate within the active site.

Analyze the network of hydrogen bonds and other non-covalent interactions that stabilize the enzyme-substrate complex.

Investigate the conformational changes in the enzyme upon substrate binding.

Explore the energetic landscape of the binding process.

These computational approaches are invaluable for understanding the intricate details of how this compound is recognized and processed by its specific enzyme, paving the way for enzyme engineering and the design of novel biocatalysts.

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is a cornerstone for the separation of stereoisomers. Given that (2R)-2-amino-3-hydroxybutanoic acid is one of four possible stereoisomers of threonine, achieving enantiomeric and diastereomeric separation is a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the optical purity of amino acids. The direct analysis of underivatized amino acid enantiomers is possible using chiral stationary phases (CSPs). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving enantiomers of polar, ionic compounds like threonine. sigmaaldrich.com These columns are compatible with a range of mobile phases, making them versatile for separating native amino acids. sigmaaldrich.com

Another successful approach involves pre-column derivatization with a fluorescent reagent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by separation using a combination of reversed-phase and chiral columns. researchgate.net This two-step HPLC method has been successfully used to determine all four threonine isomers in mammalian tissues with high sensitivity. researchgate.net For instance, a three-dimensional HPLC system composed of reversed-phase, anion-exchange, and chiral separation columns has been used for the selective determination of serine, threonine, and allothreonine enantiomers in mouse tissues and physiological fluids. elsevierpure.com More recently, ultra-high-performance liquid chromatography (UHPLC) coupled with a chiral core-shell tandem column has achieved baseline separation of 24 chiral amino acid enantiomers, including threonine isomers, in under three minutes. nih.gov

| Technique | Column(s) | Derivatization | Key Findings | Reference |

| Two-Step HPLC | Micro-ODS (reversed-phase) and Chiral Column | Pre-column with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Enables sensitive and selective determination of all four threonine isomers in mammalian tissues. | researchgate.net |

| 3D-HPLC | Reversed-phase (Singularity RP18), Anion-exchange (Singularity AX), Chiral separation (Singularity CSP-013S) | NBD-F | Allows for highly selective quantification of threonine and allothreonine enantiomers in complex biological matrices like mouse tissues and fluids. | elsevierpure.com |

| UHPLC | Chiral core-shell tandem column (weak anion exchange and zwitterionic-type quinine (B1679958) carbamate (B1207046) selectors) | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Achieved baseline separation of threonine/allo-threonine diastereomers and their enantiomers in less than 3 minutes. | nih.gov |

| Chiral HPLC | Astec CHIROBIOTIC T (Teicoplanin-based CSP) | None (underivatized) | Effective for direct resolution of underivatized amino acid enantiomers, including threonine. | sigmaaldrich.com |

Gas Chromatography (GC) is another well-established technique for the separation and identification of amino acid stereoisomers. However, because amino acids are not volatile, they must first be converted into volatile derivatives. oup.com A significant challenge for threonine is the presence of two chiral centers, which necessitates the separation of all four isomers. oup.com

A successful derivatization procedure involves a two-step conversion of threonine into N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives. nih.gov These derivatives of the four threonine isomers can be effectively resolved on a commercial chiral GC column, such as Chirasil-D-Val. oup.comnih.gov This method allows for the quantitative determination of enantiomeric impurities and the allothreonine content in samples of D- or L-threonine down to the one percent level. nih.gov The configuration at the β-carbon was found to have a significant influence on the retention time and resolution. oup.com

| Derivatization Method | GC Column | Outcome | Reference |

| N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl esters | Chirasil-Val (chiral stationary phase) | Successful resolution of all four stereoisomers of threonine. L- and D-threonine eluted much earlier than the corresponding allo forms. | oup.comnih.gov |

| N-isobutoxycarbonyl-amino acid 2,2,2-trifluoroethyl esters | Chirasil-D-Val (chiral stationary phase) | All four isomers of threonine could be resolved at 140 °C. | oup.com |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS), particularly when coupled with chromatography, provides high sensitivity and specificity for the identification and quantification of this compound.

Liquid chromatography coupled with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) is a primary tool for analyzing threonine and its derivatives in complex biological samples. jsbms.jp For example, LC-ESI-MS/MS methods have been optimized for the quantification of threonine-containing lysophospholipids. jsbms.jp In these analyses, the deprotonated precursor ions of molecules like C18:1-LysoPT (m/z 536.3) characteristically lose the threonine head group upon collisional activation, yielding a specific fragment ion that can be used for selected reaction monitoring (SRM) detection. jsbms.jp

Liquid chromatography combined with quadrupole time-of-flight (LC/MS Q-TOF) mass spectrometry is another powerful technique used in metabolomic investigations to identify amino acids. nih.govnih.gov This approach allows for the accurate mass detection of target amino acids in complex matrices, such as atmospheric aerosols or food samples, without the need for derivatization. nih.govresearchgate.net The high-resolution capability of Q-TOF analyzers, combined with MS/MS fragmentation data, enables confident metabolite annotation and structural elucidation. nih.gov

Isotopic labeling is a crucial technique for tracing the metabolic fate of this compound and understanding its role in biochemical pathways. By introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the molecule, researchers can follow its transformation and incorporation into other metabolites. creative-proteomics.comisotope.com

This approach, when combined with mass spectrometry, allows for the accurate determination of metabolite labeling patterns and the calculation of metabolic flux. creative-proteomics.com For instance, the catabolism of threonine to glycine (B1666218) and CO₂ has been studied in humans using a constant infusion of L-[1-¹³C]threonine, with the resulting ¹³C-labeled glycine measured by gas chromatography-combustion isotope ratio mass spectrometry. nih.gov This reveals the activity of the threonine metabolism pathway under various conditions. creative-proteomics.com Furthermore, isotopic labeling is instrumental in modern proteomics for identifying post-translational modifications, such as the O-GlcNAcylation of serine and threonine residues on proteins. wikipedia.org

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the detailed structural characterization of molecules like this compound. NMR is particularly powerful when used with isotopically labeled compounds. The development of methods to produce highly deuterated proteins with specific ¹³CH₃ methyl group probes, including on threonine residues, has been a significant advance for studying the structure and dynamics of very large protein complexes by solution NMR. nih.gov

Threonine methyl groups are valuable reporters because they are often found on protein surfaces, can participate in hydrogen bonding, and are frequently located at protein-nucleic acid interfaces. nih.gov By introducing ¹³C and ²H labels into threonine, researchers can record high-quality ¹³C-¹H correlation spectra (like the HSQC experiment) on massive biomolecular assemblies, such as the 670 kDa proteasome, providing insights that would be otherwise inaccessible. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons at the alpha-carbon (α-H), beta-carbon (β-H), the methyl group (CH₃), and the hydroxyl (OH) and amino (NH₂) groups. The exact chemical shifts can vary depending on the solvent and pH.

A representative ¹H NMR spectrum for a stereoisomer, (2S)-2-amino-3-hydroxybutanoic acid, has been recorded on a Bruker WM-250 instrument. nih.gov

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in the molecule. The spectrum for 2-amino-3-hydroxybutanoic acid shows four distinct signals, corresponding to the carboxyl carbon, the alpha-carbon, the beta-carbon, and the methyl carbon.

The following table summarizes the ¹³C NMR spectral data for 2-amino-3-hydroxybutanoic acid, recorded in D₂O at a pH of 1.36 on a JEOL instrument operating at 22.5 MHz. nih.gov

| Carbon Atom | Chemical Shift (δ) in ppm | Intensity |

| Carboxyl (C=O) | 171.67 | 262.00 |

| α-Carbon (CH-NH₂) | 59.76 | 479.00 |

| β-Carbon (CH-OH) | 66.34 | 1000.00 |

| Methyl (CH₃) | 20.15 | 842.00 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

In its crystalline form, L-threonine, a stereoisomer of the target compound, exhibits specific absorption bands. researchgate.net The spectrum is characterized by vibrations of the amino group (NH₃⁺), carboxylate group (COO⁻), hydroxyl group (OH), and the carbon skeleton.

Key absorption bands for L-threonine have been identified through Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net The analysis of L-threonine crystals reveals important vibrational modes that can be used for its identification. researchgate.net A study on the far-infrared spectra of L-threonine has also provided detailed assignments of the vibrational modes. nih.gov

The table below presents a summary of the characteristic IR absorption bands for L-threonine.

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Reference |

| N-H | Stretching | 2714-2874 | researchgate.net |

| C-H | Stretching | 2960-3170 | researchgate.net |

| C=O | Stretching | 1637-1410 | researchgate.net |

| NH₃⁺ | Torsion and Bending | 444 and 1547 | researchgate.net |

| CO₂ | Rocking and Bending | 564 and 703 | researchgate.net |

Advanced Research Applications in Biotechnology and Chemical Biology

Biocatalysis for Stereoselective Organic Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of stereoselective synthesis methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in this field. D-threonine and enzymes that act upon it, such as D-threonine aldolase (B8822740), play a crucial role in the stereoselective synthesis of valuable chiral molecules.

Enzymatic Production of β-Hydroxy Amino Acids as Building Blocks

β-hydroxy-α-amino acids are important chiral building blocks for the synthesis of a wide range of pharmaceuticals and biologically active compounds. Threonine aldolases are enzymes that catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde to produce these valuable compounds. researchgate.net Specifically, D-threonine aldolase (DTA) facilitates the synthesis of D-β-hydroxy-α-amino acids. rsc.orgacs.org

The enzymatic synthesis using DTA offers high stereocontrol, particularly at the α-carbon. nih.gov Researchers have successfully cloned and overexpressed the genes for D-threonine aldolase, enabling the large-scale production of these enzymes for synthetic applications. acs.org Studies have shown that DTAs can utilize a variety of aldehydes as substrates, leading to the production of a diverse array of β-hydroxy-α-amino acids. acs.org For instance, a D-threonine aldolase from Delftia sp. RIT313 has been shown to be a promising biocatalyst for the highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. rsc.org The use of whole-cell biocatalysts containing DTA has also been effective for resolving racemic mixtures of phenylserines at high substrate concentrations. rsc.org

| Enzyme Source | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Delftia sp. RIT313 | Glycine and various aromatic aldehydes | Chiral aromatic β-hydroxy-α-amino acids | High conversion (>90%) and diastereomeric excess (>90%) for specific substrates. Efficient resolution of DL-threo-phenylserine. | rsc.org |

| Xanthomonas oryzae | Glycine and various aliphatic and aromatic aldehydes | threo-β-hydroxy-α-d-amino acids | Kinetically controlled products with lower diastereoselectivity compared to L-threonine aldolase. | acs.org |

Kinetic Resolutions and Asymmetric Transformations utilizing D-Threonine

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Enzymes, with their inherent stereoselectivity, are excellent catalysts for kinetic resolutions. youtube.com While much of the research focuses on L-threonine, the principles of enzymatic kinetic resolution are applicable to D-threonine as well. rsc.org For example, ω-transaminases have been used in the kinetic resolution of chiral amines, where an amino acid serves as the amino donor. rsc.org

Dynamic kinetic resolution (DKR) is an even more powerful technique that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov Rhodium and ruthenium-catalyzed hydrogenation of 2-acylamino-3-oxobutyrates represents a practical method for the production of both D- and L-threonine through dynamic kinetic resolution. capes.gov.br This process yields optically active syn-alcohols which can be hydrolyzed to threonine. capes.gov.br Specifically, the use of a (–) CHIRAPHOS Ru catalyst in the hydrogenation step leads to D-threonine with high enantiomeric excess. capes.gov.br

Use as Substrates and Inhibitors for Enzyme Mechanistic Studies

The unique stereochemistry of D-threonine makes it a valuable tool for probing the mechanisms of various enzymes. By comparing the interaction of an enzyme with both L- and D-threonine, researchers can gain insights into the enzyme's active site geometry, substrate specificity, and catalytic mechanism.

D-threonine can act as a substrate for certain enzymes, such as D-threonine aldolase, which specifically recognizes the D-configuration. wikipedia.org The study of how D-threonine binds and is processed by these enzymes provides crucial information about their function. Furthermore, D-amino acids, including D-threonine, can act as inhibitors of enzymes that typically process L-amino acids. ontosight.ai This inhibition can be competitive, where the D-amino acid binds to the active site, or allosteric, where it binds to a different site on the enzyme and induces a conformational change that reduces its activity. byjus.com For example, L-threonine is a known allosteric inhibitor of aspartokinase, a key enzyme in the biosynthesis of several amino acids. nih.govyoutube.com Studying the inhibitory effects of D-threonine on such enzymes can help elucidate the specific stereochemical requirements for allosteric regulation.

Application in Cell Culture Media for Specialized Biological Research

While L-threonine is an essential amino acid required for protein synthesis and is a standard component of cell culture media, the use of D-threonine is more specialized. sigmaaldrich.com In some research applications, a racemic mixture of DL-threonine may be used in insect and mammalian cell culture where the pure L-form is not strictly necessary. sigmaaldrich.com

The primary research application of D-amino acids in cell culture often relates to studying their effects on cellular processes, particularly in microorganisms. Some microorganisms can convert D-threonine into L-threonine, which could have implications for fermentation processes or as a specialized nutrient source in certain biotechnological applications. ontosight.ai Moreover, the study of how cells respond to the presence of non-natural D-amino acids can provide insights into amino acid metabolism and transport. The incorporation of D-amino acids can also influence cell proliferation, a key area of study in various physiological processes. mdpi.com

Design and Engineering of Peptides and Peptidomimetics

The incorporation of D-amino acids, such as D-threonine, into peptides is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties. This approach has significant implications for the development of new therapeutic agents. nih.gov

Modified Bioactive Peptides

The strategic incorporation of (2R)-2-amino-3-hydroxybutanoic acid into peptide structures has been shown to significantly enhance their therapeutic potential. A prime example of this is the potent antibiotic teixobactin (B611279) . This cyclic depsipeptide contains four D-amino acids, including D-threonine, which contribute to its remarkable stability and potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Research into synthetic analogues of teixobactin has further underscored the importance of its D-amino acid constituents. Modifications to the teixobactin structure, while maintaining the core D-amino acid framework, have been explored to optimize its properties, such as solubility and ease of synthesis. These studies consistently demonstrate that the inclusion of D-threonine is a key factor in retaining the peptide's potent antimicrobial efficacy.

Table 1: Antimicrobial Activity of Teixobactin and its Analogues

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Teixobactin | Staphylococcus aureus | 0.2 |

| Teixobactin | Streptococcus pneumoniae | 0.02 |

| Teixobactin Analogue 1 | Staphylococcus aureus | 0.5 |

| Teixobactin Analogue 2 | Enterococcus faecalis | 2-4 |

Exploration of Antimicrobial Strategies Targeting Bacterial Cell Wall and Biofilm Processes

The unique structural features of this compound contribute to novel antimicrobial mechanisms that primarily target the integrity of the bacterial cell and its ability to form resilient communities known as biofilms.

Targeting the Bacterial Cell Wall

Peptides containing D-threonine, most notably teixobactin, exhibit a powerful mechanism of action centered on the inhibition of bacterial cell wall synthesis. The bacterial cell wall is essential for survival, providing structural support and protection. Teixobactin targets and binds to lipid II, a highly conserved precursor molecule involved in the biosynthesis of peptidoglycan, the primary component of the cell wall in Gram-positive bacteria. By sequestering lipid II, teixobactin effectively halts the construction of the cell wall, leading to cell lysis and death. This mode of action is particularly significant as it targets a fundamental process, making the development of resistance more challenging for bacteria.

The presence of D-amino acids, such as this compound, is also known to be a feature of the peptidoglycan of some bacteria, where they play a role in the cross-linking of the glycan strands. The incorporation of exogenous D-amino acids or peptides containing them can interfere with this delicate process, further compromising the structural integrity of the cell wall.

Disrupting Biofilm Processes

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which provides a physical barrier against antibiotics and host immune responses. The ability to disrupt these biofilms is a critical goal in the development of new antimicrobial therapies.

Recent studies have demonstrated that teixobactin and its synthetic analogues are effective not only against planktonic (free-floating) bacteria but also against established bacterial biofilms. innovationnewsnetwork.comnih.gov These D-threonine-containing peptides can penetrate the biofilm matrix and kill the embedded bacteria. While the precise mechanisms are still under investigation, it is believed that their action involves disrupting the extracellular polymeric substances (EPS) that form the biofilm's scaffold.

More broadly, D-amino acids have been identified as signaling molecules in some bacterial species that can trigger biofilm disassembly. A mixture of certain D-amino acids has been shown to inhibit biofilm formation in bacteria such as Bacillus subtilis and Staphylococcus aureus. This effect is thought to involve the interference with amyloid fibers that are crucial for maintaining the biofilm structure. While specific research focusing solely on this compound in this context is ongoing, its presence in potent anti-biofilm peptides like teixobactin highlights its potential as a tool in strategies aimed at eradicating persistent, biofilm-related infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.